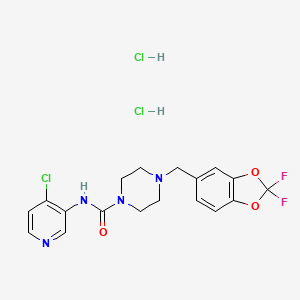

JNJ-42165279 dihydrochloride

Description

BenchChem offers high-quality JNJ-42165279 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JNJ-42165279 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1346528-51-5 |

|---|---|

Molecular Formula |

C18H19Cl3F2N4O3 |

Molecular Weight |

483.7 g/mol |

IUPAC Name |

N-(4-chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;dihydrochloride |

InChI |

InChI=1S/C18H17ClF2N4O3.2ClH/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15;;/h1-4,9-10H,5-8,11H2,(H,23,26);2*1H |

InChI Key |

JBRSFMLNQIAKFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-42165279 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] Its mechanism of action involves the covalent, yet slowly reversible, inactivation of FAAH, leading to a significant elevation in the levels of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[1][3] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological effects of JNJ-42165279, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism of Action: FAAH Inhibition

JNJ-42165279 acts as a selective inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs).[3][4] The most well-characterized of these is anandamide (AEA), an endogenous cannabinoid that plays a crucial role in pain, mood, and anxiety regulation. Other important FAAs degraded by FAAH include palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[3][4]

The inhibitory action of JNJ-42165279 on FAAH is characterized as a covalent but slowly reversible binding.[1][3] This means that the compound forms a stable chemical bond with the enzyme, leading to its inactivation. However, this bond can slowly hydrolyze, eventually allowing the enzyme to regain its function. This characteristic contributes to a prolonged pharmacodynamic effect.

In Vitro Potency and Selectivity

JNJ-42165279 demonstrates high potency against both human and rat FAAH. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.

| Target Enzyme | IC50 (nM) |

| Human FAAH (hFAAH) | 70 ± 8 |

| Rat FAAH (rFAAH) | 313 ± 28 |

Table 1: In vitro inhibitory potency of JNJ-42165279 against human and rat FAAH.[3][5]

Extensive selectivity profiling has shown that JNJ-42165279 is highly selective for FAAH. At a concentration of 10 µM, it did not produce significant inhibition (>50%) of a panel of 50 other receptors, enzymes, transporters, and ion channels.[3] Furthermore, it did not inhibit major cytochrome P450 (CYP) isoforms (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration, suggesting a low potential for off-target effects and drug-drug interactions.[3]

Signaling Pathway Modulation

By inhibiting FAAH, JNJ-42165279 prevents the breakdown of anandamide and other FAAs. This leads to an accumulation of these signaling lipids in various tissues, including the brain. The elevated levels of anandamide can then more effectively activate cannabinoid receptors, primarily the CB1 receptor, which is widely expressed in the central nervous system.

Pharmacodynamic Effects: Elevation of Fatty Acid Amides

The primary pharmacodynamic effect of JNJ-42165279 is the dose-dependent increase in the concentrations of anandamide, PEA, and OEA in both the periphery and the central nervous system.

Preclinical In Vivo Data

In a rat model, oral administration of JNJ-42165279 led to a significant elevation of FAAs in the brain.

| Fatty Acid Amide | Fold Increase in Brain (vs. Vehicle) |

| Anandamide (AEA) | ~3-fold |

| Palmitoylethanolamide (PEA) | ~2-fold |

| Oleoylethanolamide (OEA) | ~2-fold |

Table 2: Fold increase of fatty acid amides in rat brain following oral administration of JNJ-42165279.

Clinical Data

In a Phase I study with healthy volunteers, JNJ-42165279 demonstrated robust and dose-dependent increases in plasma and cerebrospinal fluid (CSF) levels of FAAs.

| Analyte | Matrix | Fold Increase (vs. Placebo) |

| Anandamide (AEA) | Plasma | 5.5 - 10-fold |

| Oleoylethanolamide (OEA) | Plasma | 4.3 - 5.6-fold |

| Palmitoylethanolamide (PEA) | Plasma | 4.3 - 5.6-fold |

| Anandamide (AEA) | CSF | ~41 - 77-fold |

| Oleoylethanolamide (OEA) | CSF | ~5.8 - 7.4-fold |

Table 3: Fold increase of fatty acid amides in human plasma and CSF following administration of JNJ-42165279.[6]

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the in vitro potency of JNJ-42165279 against recombinant human and rat FAAH.

Methodology:

-

Enzyme Source: Recombinant human and rat FAAH expressed in a suitable cell line.

-

Substrate: A fluorescently labeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Assay Buffer: Tris-HCl buffer (pH 9.0) containing 1 mM EDTA.

-

Procedure: a. JNJ-42165279 is serially diluted in DMSO. b. The compound dilutions are pre-incubated with the FAAH enzyme for 60 minutes at 37°C. c. The enzymatic reaction is initiated by the addition of the AAMCA substrate. d. The reaction is allowed to proceed for 15 minutes at 37°C. e. The reaction is terminated, and the fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To evaluate the efficacy of JNJ-42165279 in a preclinical model of neuropathic pain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: a. The left L5 and L6 spinal nerves are tightly ligated with silk suture distal to the dorsal root ganglion.[4] b. Animals are allowed to recover for a minimum of two weeks to allow for the development of neuropathic pain.[4]

-

Drug Administration: JNJ-42165279 is administered orally (p.o.) at various doses.

-

Behavioral Testing: a. Mechanical allodynia is assessed using von Frey filaments.[4] b. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Data Analysis: The antiallodynic effect is expressed as the percentage of the maximum possible effect (%MPE). The ED90 (the dose required to produce 90% of the maximum effect) is calculated. In this model, the ED90 for JNJ-42165279 was determined to be 22 mg/kg.[5][7]

Conclusion

JNJ-42165279 is a potent, selective, and slowly reversible inhibitor of FAAH. Its mechanism of action, centered on the elevation of endogenous anandamide and other fatty acid amides, has demonstrated therapeutic potential in preclinical models of neuropathic pain and is being investigated in clinical trials for mood and anxiety disorders. The comprehensive data presented in this guide underscore the well-characterized nature of JNJ-42165279's interaction with its target and its downstream pharmacological effects. Further research and clinical development will continue to elucidate the full therapeutic utility of this compound.

References

- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to JNJ-42165279 for Anxiety and Depression Research

Executive Summary: JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH) developed by Janssen Pharmaceutica.[1][2] As a slowly reversible, covalent inhibitor, it prevents the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides (FAAs), thereby potentiating endocannabinoid signaling.[2][3][4] This mechanism is hypothesized to hold therapeutic potential for treating mood and anxiety disorders.[5][6] Preclinical studies demonstrated its ability to elevate FAA levels in the brain and periphery, and it showed efficacy in a neuropathic pain model.[3] Phase I studies in healthy volunteers confirmed robust central and peripheral FAAH inhibition at tolerable doses.[5] Phase II clinical trials have explored its efficacy in social anxiety disorder (SAD) and major depressive disorder (MDD) with anxious distress, showing some anxiolytic effects in SAD.[1][2] This document provides a comprehensive technical overview of JNJ-42165279, summarizing its pharmacological profile, experimental protocols, and clinical findings to date.

Core Mechanism of Action

JNJ-42165279 functions by inhibiting the enzymatic activity of FAAH. FAAH is an integral membrane enzyme belonging to the serine hydrolase superfamily, responsible for the catabolism of anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[7] JNJ-42165279 covalently binds to the catalytic site of the enzyme.[2][4] This inhibition is characterized as "slowly reversible," meaning enzyme activity is restored over time through the slow hydrolysis of the bound drug fragment, regenerating the active enzyme.[2][4] By blocking FAAH, JNJ-42165279 leads to a significant increase in the concentrations of endogenous FAAs, enhancing the activation of cannabinoid receptors (primarily CB1 by AEA) and other targets. This amplification of the natural endocannabinoid tone is the basis for its potential anxiolytic and antidepressant effects.[3][8]

References

- 1. JNJ-42165279 - Wikipedia [en.wikipedia.org]

- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. scispace.com [scispace.com]

Unveiling the Pharmacological Profile of JNJ-42165279 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides (FAAs) such as the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA and other FAAs like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), thereby potentiating their signaling and offering therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, depression, and pain.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of JNJ-42165279, detailing its mechanism of action, in vitro and in vivo preclinical data, and clinical findings.

Mechanism of Action

JNJ-42165279 is a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[2][4] It acts as a substrate for FAAH and forms a covalent bond with the catalytic site of the enzyme, leading to its inactivation.[5] The slow reversibility of this binding allows for a prolonged duration of action.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for JNJ-42165279.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| FAAH IC50 | Human | 70 nM | [1][2] |

| Rat | 313 nM | [1] | |

| Selectivity | Panel of 50+ receptors, enzymes, transporters, and ion channels | No significant inhibition (>50%) at 10 µM | [1][4] |

| CYP Inhibition | CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4 | No inhibition at 10 µM | [1][4] |

| hERG Inhibition | No inhibition at 10 µM | [1][4] |

Table 2: Preclinical Pharmacokinetics in Rats (20 mg/kg, p.o.)

| Parameter | Plasma | Brain | Reference |

| Cmax | 4.2 µM | 6.3 µM | [1] |

| Tmax | 1 hour | 1 hour | [1] |

| Concentration at 8h | ~130 nM | ~167 nM | [1] |

Table 3: Clinical Pharmacokinetics in Healthy Volunteers

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed following oral administration | [3] |

| Plasma Half-life | 8.14 - 14.1 hours | [3] |

| Accumulation (Day 10 vs Day 1) | Cmax: ~98-156%, AUC: ~144-337% | [3] |

Table 4: Pharmacodynamic Effects in Humans

| Parameter | Effect | Dose | Reference |

| Plasma AEA Increase (Peak) | 5.5 - 10-fold vs. placebo | 10-100 mg (single dose) | [3] |

| Plasma OEA/PEA Increase (Peak) | 4.3 - 5.6-fold vs. placebo | 10-100 mg (single dose) | [3] |

| CSF AEA Increase (Day 7) | ~41 - 77-fold vs. baseline | 10-75 mg (daily) | [3] |

| CSF OEA Increase (Day 7) | ~5.8 - 7.4-fold vs. baseline | 10-75 mg (daily) | [3] |

| Brain FAAH Occupancy (at Cmax) | 96 - 98% | 10-50 mg (single dose) | [3] |

| Brain FAAH Occupancy (at trough, Day 1) | >80% | 10 mg | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize JNJ-42165279.

In Vitro FAAH Inhibition Assay

The potency of JNJ-42165279 against human and rat FAAH was determined using a radiolabeled substrate assay.

-

Enzyme Source: Recombinant human or rat FAAH.

-

Incubation: The enzyme is pre-incubated with varying concentrations of JNJ-42165279 for a defined period (e.g., 60 minutes) at 37°C in a suitable buffer (e.g., Tris-HCl, pH 7.4).[1]

-

Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.

-

Termination: The reaction is stopped, typically by the addition of an organic solvent.

-

Detection: The amount of hydrolyzed product (e.g., [3H]ethanolamine or [14C]ethanolamine) is quantified using liquid scintillation counting.[7]

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Selectivity and Off-Target Profiling

The selectivity of JNJ-42165279 was assessed against a broad panel of targets to identify potential off-target activities.

-

Target Panel: A comprehensive panel of over 50 targets, including G-protein coupled receptors, ion channels, transporters, and various enzymes, was utilized.[1]

-

Assay Format: Radioligand binding assays or functional assays were employed depending on the target.

-

Test Concentration: JNJ-42165279 was typically tested at a concentration of 10 µM.[1]

-

Data Analysis: The percentage of inhibition or activation relative to control was determined.

Cytochrome P450 (CYP) Inhibition Assay

The potential for JNJ-42165279 to cause drug-drug interactions via CYP inhibition was evaluated.

-

CYP Isoforms: Key drug-metabolizing isoforms such as CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 were assessed.[9][10]

-

Methodology: A cocktail of isoform-specific probe substrates is incubated with human liver microsomes in the presence and absence of JNJ-42165279.[9]

-

Detection: The formation of specific metabolites from the probe substrates is monitored by LC-MS/MS.[9]

-

Data Analysis: A decrease in the formation of a specific metabolite in the presence of JNJ-42165279 indicates inhibition of the corresponding CYP isoform. IC50 values are then determined.[9]

Preclinical In Vivo Efficacy: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The analgesic efficacy of JNJ-42165279 was evaluated in a rat model of neuropathic pain.

-

Animal Model: Adult male Sprague-Dawley rats.[11]

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.[11][12] This procedure induces mechanical allodynia, a state of pain in response to a normally non-painful stimulus.

-

Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold in response to mechanical stimulation is assessed using von Frey filaments.[6][13] Animals are placed on a wire mesh platform, and calibrated filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.

-

Dosing: JNJ-42165279 is administered orally at various doses.[1]

-

Data Analysis: The reversal of tactile allodynia is expressed as the percentage of the maximum possible effect (%MPE). The ED90 (the dose required to produce 90% of the maximum effect) is calculated.[1]

Clinical Brain FAAH Occupancy: Positron Emission Tomography (PET)

The extent and duration of FAAH inhibition in the human brain were quantified using PET imaging.

-

PET Tracer: [11C]MK-3168, a selective and reversible radiolabeled FAAH inhibitor.[3][14]

-

Study Design: Healthy volunteers underwent PET scans at baseline and after single or multiple oral doses of JNJ-42165279.[3]

-

Imaging Protocol: Dynamic PET scans were acquired following the intravenous injection of [11C]MK-3168.[3]

-

Data Analysis: The total distribution volume (VT) of the tracer in the brain was determined using kinetic modeling. FAAH occupancy was calculated as the percentage reduction in VT after JNJ-42165279 administration compared to baseline.[3][15]

Quantification of Fatty Acid Amides in Plasma and Cerebrospinal Fluid (CSF)

The pharmacodynamic effects of JNJ-42165279 on endogenous FAA levels were assessed in clinical studies.

-

Sample Collection: Plasma and CSF samples were collected from healthy volunteers at various time points before and after JNJ-42165279 administration.[3]

-

Analytical Method: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was used for the simultaneous quantification of AEA, OEA, and PEA.[16][17][18]

-

Sample Preparation: A liquid-liquid extraction procedure is typically employed to isolate the FAAs from the biological matrix.[18]

-

Data Analysis: The concentrations of each FAA were determined by comparing the peak areas to those of a standard curve generated with known amounts of the analytes.

Conclusion

JNJ-42165279 is a potent, selective, and orally bioavailable FAAH inhibitor with a well-defined pharmacological profile. Preclinical studies have demonstrated its ability to engage its target in the brain and periphery, leading to elevations in endocannabinoid levels and efficacy in a model of neuropathic pain. Clinical studies in healthy volunteers have confirmed its pharmacokinetic and pharmacodynamic properties, including high brain FAAH occupancy at clinically relevant doses. These findings support the ongoing clinical development of JNJ-42165279 for the treatment of neuropsychiatric disorders. This technical guide provides a foundational understanding of the key pharmacological properties of JNJ-42165279 for researchers and drug development professionals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]

- 7. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. criver.com [criver.com]

- 11. Spinal nerve ligation model [pspp.ninds.nih.gov]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of JNJ-42165279 on Anandamide Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH), on anandamide (AEA) levels. The data presented herein is compiled from preclinical and clinical studies to offer a comprehensive resource for professionals in the field of drug development and cannabinoid research.

JNJ-42165279 is a potent, selective, and orally bioavailable FAAH inhibitor that covalently binds to the enzyme's catalytic site.[1][2] By inhibiting FAAH, the primary enzyme responsible for the degradation of anandamide, JNJ-42165279 effectively increases the endogenous concentrations of this key endocannabinoid.[3][4] This mechanism of action is being explored for its therapeutic potential in a range of conditions, including anxiety disorders and major depressive disorder.[2][5][6]

Core Mechanism of Action

Anandamide is an endogenous cannabinoid that plays a crucial role in regulating mood, pain, and other physiological processes. Its signaling is terminated through enzymatic hydrolysis by FAAH, which breaks it down into arachidonic acid and ethanolamine.[4] JNJ-42165279 acts as a covalent inactivator of FAAH, thereby preventing the degradation of anandamide and leading to its accumulation in both the central nervous system and peripheral tissues.[4][7]

Quantitative Effects on Anandamide Levels

Clinical studies have demonstrated a significant and dose-dependent increase in anandamide concentrations in both plasma and cerebrospinal fluid (CSF) following the administration of JNJ-42165279.

Plasma Anandamide Concentrations

Single and multiple ascending dose studies in healthy volunteers have shown a marked elevation of plasma anandamide levels.

| Dosage (Single Dose) | Mean Peak Fold Increase vs. Placebo |

| 10 - 100 mg | 5.5 - 10-fold |

| Table 1: Effect of single doses of JNJ-42165279 on peak plasma anandamide concentrations.[5] |

Following daily administration for 10 days, similar substantial increases in mean anandamide concentrations were observed.[5] At the lowest tested dose of 10 mg in the multiple ascending dose study, plasma anandamide levels increased by at least 10-fold.[5]

Cerebrospinal Fluid (CSF) Anandamide Concentrations

The administration of JNJ-42165279 also leads to a profound increase in anandamide levels within the central nervous system, as measured in the CSF.

| Dosage (Daily for 7 Days) | Mean Fold Increase from Predose |

| 10 mg | ~45-fold |

| 25 mg | ~41-fold |

| 75 mg | ~77-fold |

| Table 2: Effect of multiple daily doses of JNJ-42165279 on CSF anandamide concentrations.[5] |

These findings indicate that JNJ-42165279 effectively penetrates the blood-brain barrier and engages its target in the CNS.

Experimental Protocols

The following methodologies were employed in a key clinical study to determine the pharmacodynamic effects of JNJ-42165279 on anandamide levels.

Study Design: A multiple-ascending dose study was conducted with healthy human volunteers.[5][8]

Dosing Regimens:

-

Single Dose: Healthy volunteers received single oral doses of JNJ-42165279 in the range of 10-100 mg.[5]

-

Multiple Dose: Participants were administered daily oral doses of 10 mg, 25 mg, or 75 mg of JNJ-42165279 for a period of 7 to 10 days.[5]

Sample Collection:

-

Plasma: Blood samples were collected at various time points following single and multiple doses to determine the plasma concentrations of anandamide and other fatty acid amides (FAAs).[5][8]

-

Cerebrospinal Fluid (CSF): CSF samples were obtained from participants after 7 days of daily dosing to assess the central nervous system penetration and target engagement of JNJ-42165279.[5][8]

Analytical Method:

-

A validated and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method was used for the quantification of JNJ-42165279 and fatty acid amides, including anandamide, in plasma and CSF samples.[8]

Summary and Implications

JNJ-42165279 is a potent FAAH inhibitor that demonstrates robust and dose-dependent elevation of anandamide levels in both plasma and CSF. The significant increases observed in the central nervous system underscore its potential for treating CNS-related disorders. The data gathered from clinical trials provides a strong pharmacodynamic rationale for the continued investigation of JNJ-42165279 in therapeutic areas where potentiation of endocannabinoid signaling is desired. The detailed experimental protocols outlined provide a basis for the design of future studies in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]

- 3. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocannabinoid Hydrolase Inhibitors: Potential Novel Anxiolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

JNJ-42165279: An In-Depth Technical Profile of a Selective FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The document details its inhibitory activity, selectivity against other enzymes, relevant experimental methodologies, and its role within the endocannabinoid signaling pathway.

Core Mechanism and On-Target Activity

JNJ-42165279 is a covalent, yet slowly reversible, inhibitor of FAAH, an integral membrane enzyme that plays a crucial role in the degradation of fatty acid amides.[1][2] The primary endogenous substrate for FAAH is anandamide (AEA), an endocannabinoid that modulates pain, mood, and inflammation. By inhibiting FAAH, JNJ-42165279 increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling.[2]

The inhibitory potency of JNJ-42165279 against FAAH has been quantified, demonstrating significant activity at nanomolar concentrations.

| Enzyme Target | Species | IC50 (nM) | Reference |

| FAAH | Human (hFAAH) | 70 | [1][2][3] |

| FAAH | Rat (rFAAH) | 313 | [2][3] |

Selectivity Profile

A critical aspect of the preclinical characterization of JNJ-42165279 is its high degree of selectivity for FAAH over other enzymes, receptors, and ion channels. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Broad Panel Screening

JNJ-42165279 was evaluated for off-target activity in a broad panel of assays. The results underscore its specific affinity for FAAH.

| Assay Type | Number of Targets | JNJ-42165279 Concentration | Outcome | Reference |

| Receptors, Enzymes, Transporters, Ion Channels | 50 | 10 µM | No significant inhibition (>50%) observed for any target. | [4] |

| Cytochrome P450 (CYP) Enzymes (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | 6 | 10 µM | No significant inhibition observed. | [4] |

| hERG Channel | 1 | 10 µM | No significant inhibition observed. | [4] |

While specific IC50 values against closely related serine hydrolases like FAAH-2 and monoacylglycerol lipase (MAGL) for JNJ-42165279 are not publicly available, the piperidine/piperazine urea scaffold, to which JNJ-42165279 belongs, is noted for its remarkable selectivity for FAAH over other mammalian serine hydrolases.[5]

Experimental Protocols

The following sections detail the methodologies employed to characterize the inhibitory activity and selectivity of compounds like JNJ-42165279.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This assay quantifies the potency of an inhibitor against FAAH.

Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, by FAAH. The cleavage of the substrate releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be detected and quantified. The rate of fluorescence increase is directly proportional to FAAH activity, and a reduction in this rate in the presence of an inhibitor indicates its potency.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic substrate (e.g., AMC-arachidonoyl amide)

-

Test inhibitor (JNJ-42165279) and control compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Add a fixed amount of the FAAH enzyme to each well of the microplate.

-

Add the diluted inhibitor to the respective wells and incubate for a defined period to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin kinetic reading of the fluorescence intensity (e.g., excitation at 340-360 nm and emission at 450-465 nm) over a set period at a controlled temperature (e.g., 37°C).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Selectivity Profiling via Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a large number of enzymes simultaneously within a complex biological sample.

Principle: This method relies on the competition between the test inhibitor and a broad-spectrum, active-site-directed chemical probe for binding to the active sites of a family of enzymes (e.g., serine hydrolases). A reduction in the labeling of an enzyme by the probe in the presence of the inhibitor signifies that the inhibitor binds to and inhibits that enzyme.

Materials:

-

Cell or tissue lysates (proteome source)

-

Test inhibitor (JNJ-42165279)

-

Broad-spectrum activity-based probe for the target enzyme class (e.g., fluorophosphonate-rhodamine for serine hydrolases)

-

SDS-PAGE gels and fluorescence gel scanner

-

For MS-based ABPP: Biotinylated probe, streptavidin beads, and mass spectrometry equipment

Procedure (Gel-Based):

-

Incubate aliquots of the proteome with varying concentrations of the test inhibitor or a vehicle control (e.g., DMSO).

-

Add the activity-based probe to all samples and incubate to allow for covalent labeling of the active enzymes.

-

Quench the labeling reaction and separate the proteins by SDS-PAGE.

-

Scan the gel for fluorescence to visualize the labeled enzymes.

-

A decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the control indicates inhibition of that enzyme.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and experimental procedures aid in understanding the context of JNJ-42165279's mechanism and evaluation.

References

Initial Safety and Tolerability of JNJ-42165279: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, including anandamide (AEA). By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA and other fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), thereby potentiating their downstream signaling.[1][2] This mechanism has been investigated for its therapeutic potential in a range of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the initial safety, tolerability, and pharmacokinetic/pharmacodynamic profile of JNJ-42165279, drawing from preclinical and early-phase clinical studies. Detailed methodologies for key experiments are provided to the extent publicly available, and quantitative data are summarized for clarity.

Core Mechanism of Action

JNJ-42165279 acts as a slowly reversible, covalent inhibitor of the FAAH enzyme.[2] It binds to the catalytic serine residue within the enzyme's active site, preventing the hydrolysis of fatty acid amides. This leads to an accumulation of anandamide and other related lipid signaling molecules in both the central and peripheral nervous systems.[3][4] The elevation of these endogenous cannabinoids is hypothesized to produce therapeutic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5]

Preclinical Safety and Selectivity

In preclinical studies, JNJ-42165279 demonstrated high selectivity for the FAAH enzyme. When tested against a panel of over 50 other receptors, enzymes, transporters, and ion channels at a concentration of 10 µM, it did not produce significant inhibition (>50%).[4] Furthermore, no inhibitory activity was observed against key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) or the hERG channel at the same concentration, suggesting a low potential for drug-drug interactions and cardiac-related adverse effects.[4]

Phase I Clinical Studies in Healthy Volunteers

Multiple-Ascending Dose (MAD) Study (NCT01964651)

A randomized, double-blind, placebo-controlled study was conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple ascending doses of JNJ-42165279.[3]

Experimental Protocol:

-

Study Design: Multiple-ascending dose cohorts.

-

Participants: Healthy male and female volunteers.

-

Dosing: Oral administration of JNJ-42165279 or placebo.

-

Key Assessments:

-

Safety and tolerability: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

-

Pharmacokinetics: Measurement of JNJ-42165279 concentrations in plasma and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacodynamics:

-

FAAH activity in leukocytes.

-

Concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in plasma and CSF.[3]

-

-

Summary of Safety and Tolerability:

JNJ-42165279 was generally well-tolerated across the tested dose ranges. No serious adverse events were reported, and most AEs were mild in intensity.[5]

Pharmacodynamic Results:

Administration of JNJ-42165279 led to a dose-dependent inhibition of FAAH activity in leukocytes and a significant increase in the plasma and CSF concentrations of AEA, OEA, and PEA.[3]

| Dose of JNJ-42165279 | Mean Peak Fold Increase in Plasma AEA | Mean Peak Fold Increase in Plasma OEA & PEA |

| 10-100 mg (single dose) | 5.5 to 10-fold | 4.3 to 5.6-fold |

Table 1: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers (Data from Postnov et al., 2018).[3]

Positron Emission Tomography (PET) Occupancy Study

A PET study was conducted to determine the brain FAAH occupancy by JNJ-42165279 using the radiotracer [¹¹C]MK-3168.[3]

Experimental Protocol:

-

Study Design: Open-label assessment of FAAH occupancy after single and multiple doses of JNJ-42165279.

-

Participants: Healthy volunteers.

-

Imaging: PET scans were performed at baseline and after administration of JNJ-42165279.

-

Analysis: Kinetic modeling was used to determine the total distribution volume of the tracer and calculate FAAH occupancy.

Key Findings:

JNJ-42165279 demonstrated potent central FAAH inhibition. Saturation of brain FAAH occupancy was observed at doses of 10 mg and higher.[3]

| Dose of JNJ-42165279 | Brain FAAH Occupancy |

| 2.5 mg | >50% at trough after first dose |

| 5 mg | Appreciable occupancy |

| 10 mg | >80% at trough after first dose |

| 10, 25, and 50 mg | 96-98% at estimated Cmax |

Table 2: Brain FAAH Occupancy by JNJ-42165279 as Measured by PET (Data from Postnov et al., 2018).[3]

Phase II Clinical Studies

Social Anxiety Disorder (SAD) Study (NCT02432703)

A Phase IIa, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy, safety, and tolerability of JNJ-42165279 in participants with SAD.[2][6][7]

Experimental Protocol:

-

Study Design: 12-week, parallel-group study.[6]

-

Participants: 149 subjects with a primary diagnosis of SAD.[2]

-

Dosing: 25 mg of JNJ-42165279 or placebo administered orally once daily.[6]

-

Primary Endpoint: Change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score at week 12.[7]

-

Secondary Endpoints: Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale (HDRS17), and Clinical Global Impression-Improvement (CGI-I).[7]

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.

Summary of Safety and Tolerability:

JNJ-42165279 was well-tolerated, and no notable clinical safety signals were identified in this trial.[2]

Efficacy Results:

While the primary endpoint (mean change in LSAS total score) was not met with statistical significance, there were signals of an anxiolytic effect on other measures.[2][6]

| Outcome Measure | JNJ-42165279 (n=74) | Placebo (n=75) | p-value |

| Mean change from baseline in LSAS total score | -29.4 (SD 27.47) | -22.4 (SD 23.57) | Not significant |

| % of subjects with ≥30% improvement in LSAS | 42.4% | 23.6% | 0.04 |

| % of subjects with CGI-I of 'much' or 'very much' improved | 44.1% | 23.6% | 0.02 |

Table 3: Key Efficacy Outcomes in the Social Anxiety Disorder Study (Data from Schmidt et al., 2021).[2][6]

Autism Spectrum Disorder (ASD) Study (NCT03664232)

A Phase II, multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of JNJ-42165279 in adolescents and adults with ASD.[1][8]

Experimental Protocol:

-

Study Design: 12-week treatment period.[1]

-

Participants: 61 individuals aged 13-35 years with a diagnosis of ASD.[1]

-

Dosing: 25 mg of JNJ-42165279 or placebo administered orally twice daily.[1]

-

Primary Endpoints: Change from baseline to day 85 in the Autism Behavior Inventory (ABI) Core Domain (ABI-CD), ABI-Social Communication (ABI-SC), and ABI-Repetitive/Restrictive Behavior (ABI-RB) scores.[1]

-

Safety Assessments: Standard safety monitoring.

Summary of Safety and Tolerability:

JNJ-42165279 demonstrated an acceptable safety profile in this patient population.[1][8]

Efficacy Results:

The primary endpoints were not met. However, some secondary outcomes showed trends favoring JNJ-42165279.[1][8]

| Outcome Measure | p-value (JNJ-42165279 vs. Placebo) |

| Change in ABI-CD score | 0.284 |

| Change in ABI-SC score | 0.290 |

| Change in ABI-RB score | 0.231 |

| Change in Social Responsiveness Scale 2 (SRS) | 0.064 |

| Change in Repetitive Behavior Scale-Revised (RBS-R) | 0.006 |

| Change in Child Adolescent Symptom Inventory-Anxiety (CASI-Anx) | 0.048 |

Table 4: Efficacy Outcomes in the Autism Spectrum Disorder Study (Data from Klein et al., 2024).[1][8]

Overall Safety and Tolerability Summary

Across Phase I and Phase II clinical trials, JNJ-42165279 has demonstrated a favorable safety and tolerability profile. The majority of adverse events reported were of mild intensity. No major safety concerns have been identified in the clinical development program to date.[2][3] It is important to note that in early 2016, as a precautionary measure following a serious adverse event with a different FAAH inhibitor (BIA 10-2474), Janssen voluntarily paused dosing in their ongoing trials with JNJ-42165279. However, no serious adverse events had been reported in any of the JNJ-42165279 trials, and the studies later resumed.

Conclusion

The initial clinical development of JNJ-42165279 has established its mechanism of action as a potent and selective FAAH inhibitor that effectively modulates the endocannabinoid system in humans. The safety and tolerability profile observed in both healthy volunteers and patient populations has been favorable. While the efficacy signals in Phase II studies for social anxiety disorder and autism spectrum disorder were mixed, with primary endpoints not being met, the consistent safety profile and evidence of target engagement support the continued investigation of this compound and mechanism for neuropsychiatric disorders. Further studies may be warranted to explore different dosing regimens and patient populations.

References

- 1. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for JNJ-42165279 Dihydrochloride in Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA). By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA and other FAAs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), thereby potentiating their signaling. JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of JNJ-42165279 against FAAH.

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-42165279

| Parameter | Species | Value | Notes |

| IC50 | Human (recombinant FAAH) | 70 ± 8 nM | Apparent IC50 determined after 1-hour post-incubation with the enzyme.[2] |

| IC50 | Rat (recombinant FAAH) | 313 ± 28 nM | Apparent IC50 determined after 1-hour post-incubation with the enzyme.[2] |

| Selectivity | Panel of 50 receptors, enzymes, transporters, and ion channels | No significant inhibition (>50%) at 10 µM | Demonstrates high selectivity for FAAH.[2] |

| CYP Inhibition | CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4 | No inhibition at 10 µM | Low potential for drug-drug interactions mediated by these enzymes.[2][3] |

| hERG Inhibition | hERG channel | No inhibition at 10 µM | Low risk of cardiac-related adverse effects.[2][3] |

| Mechanism of Inhibition | Covalent, slowly reversible | The apparent IC50 is dependent on the incubation time with the enzyme.[2] | Partial return of enzymatic activity was observed after dialysis.[3] |

Signaling Pathway

The following diagram illustrates the mechanism of action of JNJ-42165279 in the context of the endocannabinoid signaling pathway.

Experimental Protocols

Determination of Apparent IC50 using a Fluorescence-Based Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of JNJ-42165279 against FAAH using a fluorogenic substrate. The assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.

Materials:

-

Recombinant human FAAH

-

JNJ-42165279 dihydrochloride

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide - AAMCA)

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of JNJ-42165279 dihydrochloride in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the IC50 curve.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Blank wells: Assay buffer only.

-

Control (100% activity) wells: Assay buffer and DMSO (vehicle control).

-

Inhibitor wells: Assay buffer and serial dilutions of JNJ-42165279.

-

-

Add the recombinant human FAAH enzyme solution to all wells except the blank wells.

-

-

Pre-incubation:

-

Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for the covalent binding of JNJ-42165279 to the FAAH enzyme. The pre-incubation time is critical for covalent inhibitors and should be kept consistent.

-

-

Reaction Initiation:

-

Add the fluorogenic FAAH substrate to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the reaction rates to the control wells (100% activity).

-

Plot the percentage of inhibition against the logarithm of the JNJ-42165279 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Time-Dependent Inhibition Assay

This protocol is designed to characterize the time-dependent nature of FAAH inhibition by JNJ-42165279, which is a hallmark of covalent inhibitors.

Materials:

-

Same as for the IC50 determination assay.

Procedure:

-

Compound and Enzyme Preparation:

-

Prepare a fixed concentration of JNJ-42165279 and the FAAH enzyme in the assay buffer.

-

-

Time-Course Incubation:

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the enzyme-inhibitor mixture.

-

-

Residual Activity Measurement:

-

For each time point, initiate the enzymatic reaction by adding the fluorogenic substrate to the aliquot.

-

Immediately measure the fluorescence kinetically as described in the IC50 protocol.

-

-

Data Analysis:

-

Determine the initial reaction rate for each time point.

-

Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

-

The slope of this plot will give the observed rate of inactivation (kobs).

-

By repeating this experiment at different concentrations of JNJ-42165279, the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) can be determined by plotting kobs versus the inhibitor concentration.

-

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of JNJ-42165279.

References

Application Notes and Protocols for Cell-Based Assays to Determine JNJ-42165279 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] FAAH is responsible for the degradation of several endogenous fatty acid amides (FAAs), including the neuromodulatory lipid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3] By inhibiting FAAH, JNJ-42165279 effectively increases the levels of these bioactive lipids, thereby potentiating their signaling.[2][3] JNJ-42165279 is a covalent inhibitor, but it is described as slowly reversible.[1] This document provides detailed protocols for cell-based assays to characterize the activity and efficacy of JNJ-42165279.

Data Presentation

Quantitative Inhibitory Activity of JNJ-42165279

| Target | Species | Assay Type | IC50 (nM) | Reference |

| FAAH | Human | Recombinant Enzyme Activity | 70 ± 8 | [1][3] |

| FAAH | Rat | Recombinant Enzyme Activity | 313 ± 28 | [1][3] |

Signaling Pathway

The diagram below illustrates the mechanism of action of JNJ-42165279.

Experimental Protocols

Two key types of cell-based assays are detailed below: a direct measurement of FAAH enzymatic activity and a functional assay quantifying the accumulation of FAAH substrates.

In Situ FAAH Activity Assay Using a Fluorogenic Substrate

This protocol describes how to measure the inhibitory effect of JNJ-42165279 on FAAH activity directly within a cellular context using a fluorogenic substrate.

-

Cell Line: Human Embryonic Kidney (HEK293T) cells stably overexpressing human FAAH (HEK293T-hFAAH) are recommended. Alternatively, cell lines with high endogenous FAAH expression can be used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for the stable cell line.

-

JNJ-42165279: Prepare a stock solution in DMSO.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA and protease inhibitors.

-

FAAH Substrate: A fluorogenic substrate such as Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Prepare a stock solution in DMSO.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

-

Cell Culture and Plating:

-

Culture HEK293T-hFAAH cells in a T75 flask until 80-90% confluent.

-

Trypsinize and seed the cells into a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

-

Compound Treatment:

-

Prepare serial dilutions of JNJ-42165279 in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add the medium containing different concentrations of JNJ-42165279 or vehicle (DMSO).

-

Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the FAAH enzyme.

-

-

Enzymatic Assay:

-

Add 20 µL of cell lysate to each well of a 96-well black plate.

-

Prepare a working solution of the AAMCA substrate in the assay buffer.

-

Initiate the reaction by adding 80 µL of the AAMCA working solution to each well. The final substrate concentration should be around its Km value for FAAH.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of JNJ-42165279.

-

Calculate the percentage of FAAH inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the JNJ-42165279 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantification of Endogenous FAAH Substrate Accumulation by LC-MS/MS

This protocol describes a method to quantify the intracellular accumulation of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) following treatment with JNJ-42165279.

References

JNJ-42165279: Application Notes and Protocols for Endocannabinoid System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] FAAH is responsible for the degradation of several endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[2] By inhibiting FAAH, JNJ-42165279 effectively increases the levels of these signaling lipids in both the central and peripheral nervous systems, thereby potentiating their effects.[2][3] JNJ-42165279 is a covalent but slowly reversible inhibitor, which allows for sustained target engagement.[1][4] These characteristics make it a valuable tool for studying the therapeutic potential of enhancing endocannabinoid signaling in various physiological and pathological processes, including anxiety disorders, major depressive disorder, and pain.[3][4][5]

Mechanism of Action

JNJ-42165279 acts by covalently binding to the catalytic site of the FAAH enzyme.[1] This inactivation of FAAH leads to a significant elevation in the concentrations of its primary substrates: AEA, OEA, and PEA.[2] The increased levels of anandamide, in particular, enhance the activation of cannabinoid receptors (CB1 and CB2), which are key components of the endocannabinoid system involved in regulating mood, pain, and other neurological functions. The slowly reversible nature of its binding allows for prolonged inhibition of FAAH activity.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-42165279

| Enzyme Target | IC₅₀ (nM) | Species | Notes |

| FAAH | 70 | Human | [4] |

| FAAH | 313 | Rat | [2] |

Table 2: Preclinical Pharmacokinetics of JNJ-42165279 in Rats (20 mg/kg, oral)

| Parameter | Plasma | Brain |

| Cₘₐₓ | 4.2 µM | 6.3 µM |

| Tₘₐₓ | 1 hour | 1 hour |

| Concentration at 8 hours | ~130 nM | 167 nM |

Data derived from preclinical studies.[2]

Table 3: Pharmacodynamic Effects of JNJ-42165279 in Humans

| Parameter | Dose Range (Single Dose) | Effect |

| Plasma Anandamide (AEA) | 10–100 mg | 5.5–10-fold increase compared to placebo |

| Plasma Oleoylethanolamide (OEA) | 10–100 mg | 4.3–5.6-fold increase compared to placebo |

| Plasma Palmitoylethanolamide (PEA) | 10–100 mg | 4.3–5.6-fold increase compared to placebo |

| Brain FAAH Occupancy | 2.5 mg | >50% at trough after first dose |

| Brain FAAH Occupancy | 5 mg | Appreciable occupancy |

| Brain FAAH Occupancy | 10 mg | >80% at trough after first dose |

| Brain FAAH Occupancy | 10, 25, and 50 mg | 96–98% at estimated Cₘₐₓ |

Data from a multiple-ascending dose study in healthy volunteers.[3]

Table 4: Clinical Efficacy of JNJ-42165279 in Social Anxiety Disorder (SAD)

| Endpoint | JNJ-42165279 (25 mg/day for 12 weeks) | Placebo | p-value |

| ≥30% improvement in LSAS total score | 42.4% of subjects | 23.6% of subjects | 0.04 |

| CGI-I score of "much" or "very much" improved | 44.1% of subjects | 23.6% of subjects | 0.02 |

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement.[6]

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for determining the IC₅₀ of JNJ-42165279 against FAAH.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

-

JNJ-42165279

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

DMSO (for compound dilution)

-

96-well or 384-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of JNJ-42165279 in DMSO. Create a serial dilution series of JNJ-42165279 in assay buffer to achieve final desired concentrations. Also prepare dilutions of the positive control and a vehicle control (DMSO in assay buffer).

-

Enzyme Preparation: Dilute the FAAH enzyme stock to the desired working concentration in cold assay buffer.

-

Assay Reaction: a. Add the serially diluted JNJ-42165279, positive control, or vehicle control to the wells of the microplate. b. Add the diluted FAAH enzyme solution to all wells except for the "no enzyme" control wells. c. Pre-incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate Reaction: Add the FAAH substrate (AAMCA) to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the reaction rates to the vehicle control (100% activity) and no enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the JNJ-42165279 concentration. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Rodent Pharmacokinetic (PK) Study

This protocol outlines a general procedure for assessing the oral pharmacokinetics of JNJ-42165279 in rats.

Materials:

-

JNJ-42165279

-

Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Male Sprague-Dawley rats

-

Oral gavage needles

-

Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

-

Dosing Formulation: Prepare a suspension of JNJ-42165279 in the vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the JNJ-42165279 formulation to each rat via oral gavage.

-

Blood Sampling: Collect blood samples (e.g., from the tail vein) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, and 24 hours).

-

Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Brain Tissue Collection (Optional): At the final time point, euthanize the animals and collect brain tissue. Homogenize the tissue for analysis.

-

Bioanalysis: Quantify the concentration of JNJ-42165279 in the plasma and brain homogenate samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and half-life (t₁/₂).

Protocol 3: PET Imaging for Brain FAAH Occupancy

This protocol provides a generalized workflow for determining the occupancy of FAAH in the brain by JNJ-42165279 using Positron Emission Tomography (PET).

Materials:

-

JNJ-42165279

-

A suitable FAAH-specific PET radioligand (e.g., [¹¹C]MK-3168)

-

Human subjects or non-human primates

-

PET scanner

-

MRI scanner (for anatomical reference)

-

Equipment for intravenous administration of the radioligand

Procedure:

-

Baseline Scan: a. Position the subject in the PET scanner. b. Administer a bolus intravenous injection of the FAAH PET radioligand. c. Acquire dynamic PET scan data over a specified period (e.g., 90 minutes).

-

Drug Administration: Administer a single oral dose of JNJ-42165279 to the subject.

-

Post-Dose Scan: a. At a time point corresponding to the expected peak plasma concentration (Tₘₐₓ) of JNJ-42165279, perform a second PET scan. b. Administer the same amount of the FAAH PET radioligand as in the baseline scan. c. Acquire dynamic PET scan data using the same parameters as the baseline scan.

-

Image Analysis: a. Co-register the PET images with a corresponding MRI scan for anatomical delineation of brain regions of interest (ROIs). b. Generate time-activity curves for the radioligand in the ROIs for both the baseline and post-dose scans. c. Calculate the total distribution volume (Vₜ) of the radioligand in the ROIs for both scans.

-

Occupancy Calculation: a. Calculate the FAAH occupancy in each ROI using the following formula: Occupancy (%) = [(Vₜ_baseline - Vₜ_post-dose) / Vₜ_baseline] * 100 b. Correlate the calculated occupancy with the plasma concentration of JNJ-42165279 at the time of the scan.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for JNJ-42165279 in Animal Models of Neuropathic Pain

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNJ-42165279, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor, in preclinical animal models of neuropathic pain.

Introduction

JNJ-42165279 is a covalent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides (FAAs) such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[1][2][3] By inhibiting FAAH, JNJ-42165279 elevates the levels of these endocannabinoids in both the central and peripheral nervous systems.[1][2][3] This potentiation of the endocannabinoid system, particularly the action of AEA on cannabinoid receptor 1 (CB1), is the proposed mechanism for its analgesic effects in neuropathic pain states.[2][4] Preclinical studies have demonstrated the efficacy of JNJ-42165279 in rodent models of neuropathic pain, making it a valuable tool for investigating the role of the endocannabinoid system in pain modulation and for the development of novel analgesics.[1][5]

Data Presentation

Table 1: In Vitro Potency of JNJ-42165279

| Enzyme Target | IC50 (nM) | Species | Reference |

| FAAH | 70 ± 8 | Human | [2] |

| FAAH | 313 ± 28 | Rat | [2] |

Table 2: In Vivo Efficacy of JNJ-42165279 in the Rat Spinal Nerve Ligation (SNL) Model

| Dose (mg/kg, p.o.) | Effect on Tactile Allodynia (% Maximum Possible Effect - MPE) | Time Point | Reference |

| 22 | ED90 | 30 min | [2][5] |

| 60 | ~59% MPE | 30 min | [5] |

| 60 | Significant efficacy maintained | at least 2 h | [5] |

Table 3: Pharmacokinetic Parameters of JNJ-42165279 in Rats (20 mg/kg, p.o.)

| Parameter | Value | Time Point | Compartment | Reference |

| Cmax | 4.2 µM | 1 h | Plasma | [2][5] |

| Concentration | ~130 nM | 8 h | Plasma | [2][5] |

| Cmax | 6.3 µM | 1 h | Brain | [2] |

| Concentration | 167 nM | 8 h | Brain | [2] |

Signaling Pathway

Caption: Mechanism of action of JNJ-42165279 in reducing neuropathic pain.

Experimental Protocols

Protocol 1: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain via surgical ligation of the L5 and L6 spinal nerves, a widely used model to study tactile allodynia.[2]

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scalpel, scissors, forceps, retractors)

-

6-0 silk suture

-

Wound clips or sutures for skin closure

-

Antiseptic solution (e.g., povidone-iodine)

-

Post-operative analgesic (e.g., buprenorphine)

-

Heating pad

Procedure:

-

Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).

-

Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.

-

Make a midline incision over the lumbar spine from approximately L4 to S2.

-

Separate the paraspinal muscles from the spinous processes to expose the L5 and L6 transverse processes.

-

Carefully remove the L6 transverse process to visualize the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.

-

Close the muscle layer with absorbable sutures and the skin with wound clips or non-absorbable sutures.

-

Administer a post-operative analgesic and allow the animal to recover on a heating pad.

-

Monitor the animal's recovery and allow at least 7-10 days for the development of stable tactile allodynia before behavioral testing.

Protocol 2: Assessment of Tactile Allodynia using von Frey Filaments

This protocol details the measurement of mechanical sensitivity in the hind paw of SNL rats.[2]

Materials:

-

Set of calibrated von Frey filaments (e.g., Stoelting)

-

Elevated wire mesh platform

-

Testing chambers

Procedure:

-

Acclimatize the rats to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-20 minutes before testing.

-

Begin testing with a von Frey filament in the mid-range of forces.

-

Apply the filament to the plantar surface of the ipsilateral (operated) hind paw until it just bends. Hold for 3-5 seconds.

-

A positive response is a sharp withdrawal of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold (PWT).

-

If there is a positive response, use the next smaller filament.

-

If there is no response, use the next larger filament.

-

-

Continue this pattern until at least 6 responses around the threshold have been recorded.

-

Calculate the 50% PWT using the formula: 50% PWT = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from a lookup table based on the pattern of responses, and δ is the mean difference (in log units) between stimuli.

-

The Maximum Possible Effect (%MPE) is calculated as: %MPE = [(Post-drug PWT - Post-ligation PWT) / (Pre-ligation PWT - Post-ligation PWT)] x 100.

Protocol 3: Preparation and Administration of JNJ-42165279

Materials:

-

JNJ-42165279 powder

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Sonicator or vortex mixer

-

Oral gavage needles

-

Syringes

Procedure:

-

Calculate the required amount of JNJ-42165279 based on the desired dose and the number and weight of the animals.

-

Prepare the vehicle solution (0.5% methylcellulose in water).

-

Suspend the JNJ-42165279 powder in the vehicle.

-

Use a sonicator or vortex mixer to ensure a uniform suspension.

-

Administer the suspension to the rats via oral gavage (p.o.). The volume of administration should be based on the animal's body weight (e.g., 5 ml/kg).

-

For time-course studies, administer the compound at specific time points before behavioral testing (e.g., 30 minutes, 1 hour, 2 hours).[5]

Experimental Workflow

Caption: Experimental workflow for evaluating JNJ-42165279 in the SNL model.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Inhibition of Fatty Acid Amide Hydrolase: A Potential Treatment for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNJ-42165279 Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid ames like anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA).[1][2][3] By inhibiting FAAH, JNJ-42165279 elevates the levels of these signaling lipids, thereby potentiating their effects.[1][2][4] This document provides detailed application notes and protocols for the administration of JNJ-42165279 in rodent studies, with a focus on its preclinical characterization and its application in a neuropathic pain model.

Mechanism of Action

JNJ-42165279 is an aryl piperazinyl urea that covalently, but slowly and reversibly, inactivates the FAAH enzyme.[1][5] This mechanism of action leads to a sustained increase in the concentrations of AEA and other fatty acid amides in both the central nervous system and peripheral tissues.[1][2] The analgesic effects of elevated AEA are primarily mediated through the activation of cannabinoid receptor 1 (CB1).[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-42165279

| Target | IC50 (nM) | Species | Notes |

| FAAH | 70 ± 8 | Human | Apparent IC50 after 1-hour preincubation.[1] |

| FAAH | 313 ± 28 | Rat | Apparent IC50 after 1-hour preincubation.[1] |

Table 2: Pharmacokinetic Properties of JNJ-42165279 in Rats (Single Oral Dose of 20 mg/kg)

| Time (hours) | Plasma Concentration (µM) | Brain Concentration (µM) |

| 1 | 4.2 | 6.3 |

| 8 | 0.130 | 0.167 |

| 16 | Below Lower Limit of Quantification | Not Reported |

Data extracted from preclinical characterization studies.[1]

Table 3: Effect of JNJ-42165279 on Brain Fatty Acid Amide Levels in Rats

| Compound | Fold Increase Over Vehicle | Time Post-Dose |

| Anandamide (AEA) | ~3-4 | 4 hours |

| Oleoyl ethanolamide (OEA) | ~2-3 | 4 hours |

| Palmitoyl ethanolamide (PEA) | ~2-3 | 4 hours |

Approximate fold increases observed in preclinical studies.[1]

Experimental Protocols

Protocol 1: Evaluation of JNJ-42165279 in the Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This protocol describes the induction of neuropathic pain in rats using the spinal nerve ligation model and the subsequent evaluation of the analgesic effects of JNJ-42165279.

1. Animals:

-

Male Sprague-Dawley rats (140-170 g at the start of the study) are commonly used.

-

Animals should be housed in groups of five per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Allow at least one week of acclimatization before any experimental procedures.

2. Spinal Nerve Ligation (SNL) Surgery:

-

Anesthetize the rat using an appropriate anesthetic (e.g., halothane 1.5-2% in 66% N₂O and 33% O₂).

-

Place the animal in a prone position.

-

Make a dorsal midline incision to expose the paraspinal muscles at the L4-S2 level.

-

Separate the paraspinal muscles from the spinous processes.

-

Carefully remove a portion of the L6 transverse process to identify the L4, L5, and L6 spinal nerves.

-

Isolate the L5 and L6 spinal nerves and tightly ligate them distal to the dorsal root ganglion and proximal to the formation of the sciatic nerve using a 6-0 silk suture.

-

Ensure complete hemostasis and suture the wound.

-

For sham-operated control animals, perform the same surgical procedure without the nerve ligation.

-

Monitor the animals closely during recovery from anesthesia and for the first 24 hours post-surgery.

3. JNJ-42165279 Administration:

-

JNJ-42165279 can be formulated for oral administration. A common vehicle is 10% DMSO in water.

-

Dosing should be based on the specific aims of the study. Preclinical studies have used doses such as 20 mg/kg.[1]

-

Administer the compound or vehicle via oral gavage at a specified time before behavioral testing.

4. Behavioral Testing for Mechanical Allodynia:

-

Assess mechanical allodynia using von Frey filaments.

-

Place the rats in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 15 minutes.

-

Apply von Frey filaments of increasing bending force to the plantar surface of the ipsilateral (ligated) hind paw.

-

A positive response is noted as a sharp withdrawal of the paw.

-

Determine the paw withdrawal threshold (PWT) using the up-down method.

-

Testing should be performed before surgery to establish a baseline and at various time points post-surgery and post-drug administration.

5. Data Analysis:

-

The paw withdrawal threshold is typically expressed in grams.

-

Compare the PWT between the JNJ-42165279-treated group, the vehicle-treated group, and the sham-operated group.

-

Statistical analysis can be performed using appropriate methods, such as a two-way ANOVA followed by a post-hoc test.

Visualizations

Signaling Pathway of JNJ-42165279 Action

Experimental Workflow for a Rodent Neuropathic Pain Study

References

- 1. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasp-pain.org [iasp-pain.org]

- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]